2-(1-Butylheptyl)-1,3-dioxolane
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Overview
Description
2-(1-Butylheptyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a butylheptyl group attached to the dioxolane ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylheptyl)-1,3-dioxolane typically involves the reaction of a suitable aldehyde or ketone with a diol in the presence of an acid catalyst. One common method is the acid-catalyzed cyclization of 1-butylheptanol with ethylene glycol. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butylheptyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(1-Butylheptyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Butylheptyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Butylheptylbenzene
- 1-Butylhexylbenzene
- 1-Pentyloctylbenzene
Uniqueness
2-(1-Butylheptyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties compared to similar compounds like 1-butylheptylbenzene. The presence of the dioxolane ring allows for different reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
93893-48-2 |
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Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-undecan-5-yl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-10-13(9-6-4-2)14-15-11-12-16-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
ASWXTQMORHZYSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C1OCCO1 |
Origin of Product |
United States |
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